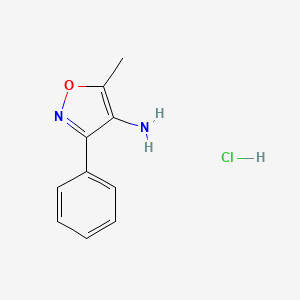

5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCUBXLMFHSWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride typically involves the methylation of the phenyl ring of 5-Methyl-3-phenyl-1,2-oxazol-4-amine. This can be achieved using sodium methoxide in methanol, leading to the formation of 5-(Methoxymethyl)-3-phenyl-1,2-oxazol-4-amine. This intermediate is then reacted with aryl bromides under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 5-methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride and related compounds:

Key Observations :

- Ring Systems : The target compound contains a 1,2-oxazole ring, whereas analogs often feature 1,2,4-oxadiazole rings. The 1,2-oxazole ring has one oxygen and one nitrogen atom, while 1,2,4-oxadiazoles contain two nitrogen and one oxygen atom, altering electronic properties and hydrogen-bonding capacity .

- Substituents : Methyl and phenyl groups dominate in the target compound, providing steric bulk and aromaticity. In contrast, cyclopropyl () and ethyl groups () introduce varied steric and electronic effects.

- Hydrogen Bonding: The hydrochloride salt form increases hydrogen bond donors (NH₃⁺ or NH₂⁺ groups), enhancing solubility in polar solvents. Compounds with 1,2,4-oxadiazole rings typically exhibit higher hydrogen bond acceptor counts due to additional nitrogen atoms .

Physicochemical Properties

- Molecular Weight : Ranges from 141.17 () to 225.68 (). Lower molecular weight analogs may exhibit better bioavailability.

- Polar Surface Area (PSA) : Compounds with 1,2,4-oxadiazole rings (e.g., ) have PSAs ~51 Ų due to their N,O-rich structures, while 1,2-oxazole derivatives (e.g., target compound) have higher PSAs (~60 Ų), influencing membrane permeability .

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. The phenyl group in the target compound may reduce solubility relative to alkyl-substituted analogs (e.g., ).

Biological Activity

5-Methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties.

- Antitumor Activity : Shows potential in inhibiting tumor growth.

- Cognitive Enhancement : May have effects on cognitive functions by interacting with neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound likely interacts with specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for the proliferation of pathogenic organisms or cancer cells.

- Gene Expression Modulation : There is evidence suggesting that it could alter gene expression related to inflammation and cell growth.

Case Studies and Experimental Data

Several studies have highlighted the biological effects of this compound:

-

Antimicrobial Studies :

- A study demonstrated its efficacy against various bacterial strains, showing a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

-

Antitumor Activity :

- In vitro assays indicated that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF7) with IC50 values around 20 µM. This suggests a promising potential for further development as an anticancer agent.

-

Cognitive Enhancement :

- Research involving animal models indicated that administration of the compound improved performance in memory tasks, suggesting potential applications in treating cognitive disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Cognitive Effects |

|---|---|---|---|

| 5-Methyl-3-phenyl-1,2-oxazol-4-am HCl | Moderate | High (IC50 ~ 20 µM) | Positive |

| N-methyl-N-(phenyl)tetrazole | High | Moderate | None |

| 1-Aryl-tetrazole | Low | High | Negative |

This table illustrates that while some compounds exhibit high antimicrobial activity, they may lack the antitumor or cognitive enhancement effects seen in 5-Methyl-3-phenyl-1,2-oxazol-4-am HCl.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-methyl-3-phenyl-1,2-oxazol-4-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via multi-step reactions involving cyclization and amine functionalization. A general approach includes:

- Stepwise functionalization : Start with a phenyl-substituted oxazole precursor, followed by regioselective amination at the 4-position.

- Acid-mediated cyclization : Use glacial acetic acid for cyclization of intermediates, as seen in analogous oxadiazole syntheses (e.g., reaction of 5-amino-1,3,4-thiadiazole-2-thiol with oxadiazolone derivatives) .

- Optimization : Key parameters include temperature control (reflux vs. room temperature), stoichiometric ratios (e.g., excess aryl acids to drive reactions), and purification via recrystallization or chromatography. For reproducibility, document variables like solvent polarity and catalyst selection (e.g., HCl·EA for acidification steps) .

Advanced: How can crystallographic software resolve ambiguities in hydrogen bonding networks for this compound?

Answer:

Hydrogen bonding patterns in crystalline forms are analyzed using:

- Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs) to identify donor-acceptor relationships .

- SHELX Refinement : Employ SHELXL for high-resolution refinement, particularly for handling twinned data or disorder in the hydrochloride salt .

- ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for hydrogen-bonded atoms .

- Validation : Cross-reference results with WinGX’s validation tools to detect geometric outliers (e.g., unusually short H-bond distances) .

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 2.1–2.5 ppm).

- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 209.6 for C₁₀H₁₁ClN₂O) and fragmentation patterns.

- Elemental Analysis : Ensure ≤1% deviation from theoretical C/H/N ratios (e.g., C 57.02%, H 5.26%, N 13.27%) .

Advanced: How do conflicting crystallographic data arise, and what strategies resolve them?

Answer:

Contradictions may stem from:

- Polymorphism : Different crystallization solvents (e.g., EtOH vs. DMSO) can yield distinct unit cell parameters.

- Disorder in Hydrochloride Salts : Use SIR97’s direct methods to model partial occupancy of chloride ions .

- Validation Tools : Apply R-factor comparisons and Hamilton tests in SHELXL to assess model plausibility .

- Data Sharing : Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database) for independent validation.

Basic: What storage conditions preserve the stability of this hydrochloride salt?

Answer:

- Desiccated Environment : Store at 2–8°C in amber vials with silica gel to prevent hygroscopic degradation.

- Inert Atmosphere : Use argon or nitrogen blankets to minimize oxidation of the amine group.

- Avoid Aqueous Solutions : Prolonged exposure to moisture accelerates hydrolysis of the oxazole ring.

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilic centers (e.g., C4-position of oxazole).

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify sites prone to nucleophilic attack.

- Docking Studies : Model interactions with biological targets (e.g., fungal enzymes) to guide derivative synthesis .

Basic: What bioassay designs evaluate the antifungal potential of derivatives?

Answer:

- Agar Diffusion Assays : Test against C. albicans and A. niger using standardized CLSI protocols .

- MIC Determination : Serial dilution in Sabouraud dextrose broth (24–48 hr incubation) to quantify inhibitory concentrations.

- Control Compounds : Include fluconazole as a positive control and solvent-only negative controls.

Advanced: How are graph set analyses applied to interpret supramolecular assembly in crystals?

Answer:

- Motif Identification : Classify H-bonds into chains (C), rings (R), or discrete (D) patterns. For example, a dimeric R₂²(8) motif indicates cyclic N–H···Cl⁻ interactions .

- SHELX Constraints : Apply restraints to H-bond distances during refinement to avoid overfitting weak interactions .

- Topology Mapping : Use Mercury (CCDC) to generate interaction maps, highlighting π-stacking or van der Waals contacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.